Physicochemical Properties of 2,4-Dimethylquinazoline: A Technical Guide
Physicochemical Properties of 2,4-Dimethylquinazoline: A Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dimethylquinazoline, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physical and chemical characteristics, outlines a general synthetic approach, and explores the biological activities of closely related quinazoline derivatives.
Core Physicochemical Properties
2,4-Dimethylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₁₀N₂. Its core structure consists of a benzene ring fused to a pyrimidine ring, with methyl groups substituted at positions 2 and 4.
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molecular Weight | 158.20 g/mol | [1] |
| Boiling Point | 203.3 °C at 760 mmHg | [2] |
| Melting Point | Not available | |
| pKa | Not available | |
| Aqueous Solubility | Not available | |
| LogP (predicted) | Not available |
Note: The melting point of the related compound 2-methyl-4(3H)-quinazolinone is reported as 231-233 °C[3]. The predicted pKa for the related compound 2,4-dimethylquinoline is 6.48 ± 0.50[4].
Experimental Protocols
Synthesis of 2,4-Disubstituted Quinazolines
General Procedure for the Synthesis of 2,4-Disubstituted Quinazolines:
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Synthesis of the Benzoxazinone Intermediate: A substituted anthranilic acid is reacted with an appropriate acylating agent (e.g., acetic anhydride for a 2-methyl substituent) to form the corresponding benzoxazinone.
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Aminolysis of the Benzoxazinone: The benzoxazinone intermediate is then reacted with a suitable amine to introduce the substituent at the 4-position. For the synthesis of 2,4-dimethylquinazoline, this would involve a reaction with methylamine. The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating under reflux.
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Purification: The crude product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield the pure 2,4-disubstituted quinazoline.
Characterization:
The structure of the synthesized 2,4-dimethylquinazoline would be confirmed using a combination of spectroscopic methods, including:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways of Related Quinazoline Derivatives
Direct studies on the biological signaling pathways specifically modulated by 2,4-dimethylquinazoline are limited. However, extensive research on structurally similar 2,4-disubstituted quinazoline derivatives has revealed significant biological activities, particularly in the realm of cancer therapeutics.
Wnt Signaling Inhibition by 2,4-Diamino-quinazoline
A closely related compound, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway.[5] Aberrant activation of this pathway is implicated in the progression of various cancers, including gastric cancer. 2,4-DAQ has been shown to suppress the expression of Wnt/β-catenin target genes, leading to the inhibition of cancer cell growth and migration[5].
The following diagram illustrates the simplified Wnt signaling pathway and the inhibitory action of 2,4-diamino-quinazoline.
Caption: Inhibition of the Wnt signaling pathway by 2,4-diamino-quinazoline.
Anticancer Mechanism of a 2,4-Disubstituted Quinazoline Derivative
Another study on a 2,4-disubstituted quinazoline derivative, referred to as "Sysu12d," elucidated its anticancer mechanism. This compound was found to down-regulate the expression of c-myc by stabilizing the c-myc promoter G-quadruplex. This action, in turn, leads to the down-regulation of nucleolin expression. The disruption of the nucleolin/G-quadruplex complex contributes to the suppression of ribosomal RNA synthesis, which subsequently activates p53 and induces apoptosis in cancer cells[6].
The following workflow diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of anticancer activity for a 2,4-disubstituted quinazoline.
Conclusion
2,4-Dimethylquinazoline is a valuable scaffold in medicinal chemistry and drug development. While a complete experimental physicochemical profile is yet to be fully elucidated, the available data and the biological activities of its close analogs highlight its potential as a lead compound for the development of novel therapeutics. The inhibitory activity of related compounds on key oncogenic pathways, such as the Wnt signaling cascade, underscores the importance of further investigation into the specific mechanisms of action of 2,4-dimethylquinazoline and its derivatives. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and exploring its specific biological targets to fully unlock its therapeutic potential.
References
- 1. 2,4-Dimethylquinazoline | C10H10N2 | CID 241519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylquinazoline [myskinrecipes.com]
- 3. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]
- 5. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
